molecular formula C8H7N3OS B8792634 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

Cat. No. B8792634
M. Wt: 193.23 g/mol
InChI Key: GJWIHSTXSFMIBJ-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

(E)-Methyl 5-(2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate (Preparation 31, 2.30 g, 9.04 mmol) was treated with ammonia in methanol 7M (45 mL) and heated to 85° C. for 18 hours in a capped vial. The solvent was removed under reduced pressure, and the resulting solid was treated with TsOH monohydrate (175 mg, 0.92 mmol), suspended in toluene (50 mL) and heated to 90° C. for 2 hours. The mixture was concentrated and the residue was purified by silica gel column chromatography eluting with 0 to 5% MeOH in DCM to give the title compound (1.47 g, 84%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
175 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
C(O/[CH:4]=[CH:5]/[C:6]1[C:7]([C:14]([O:16]C)=O)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)C.[NH3:18]>CO.C1(C)C=CC=CC=1>[CH3:13][S:12][C:9]1[N:10]=[CH:11][C:6]2[CH:5]=[CH:4][NH:18][C:14](=[O:16])[C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)O/C=C/C=1C(=NC(=NC1)SC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
TsOH monohydrate
Quantity
175 mg
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0 to 5% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=CC2=C(N1)C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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